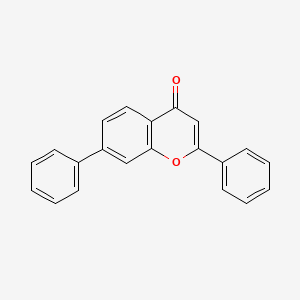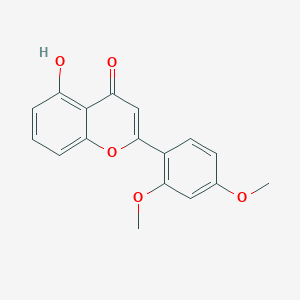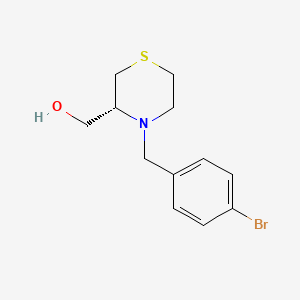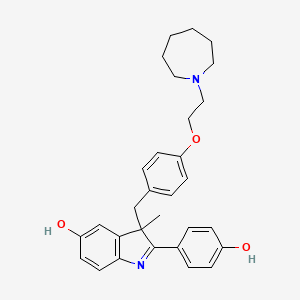
tert-butyl (2S,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a tert-butyldimethylsilyl group, and a hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like osmium tetroxide or other hydroxylating agents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the pyrrolidine ring into a more saturated form.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide, pyridinium chlorochromate (PCC), or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a protecting group for hydroxyl functionalities in multi-step synthesis.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery and development.
- Used in the study of enzyme mechanisms and interactions due to its structural features.
Medicine:
- Potential applications in the development of pharmaceuticals targeting specific biological pathways.
- Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Employed in the development of novel catalysts and reagents for industrial processes .
Mecanismo De Acción
The mechanism of action of tert-butyl (2S,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes .
Comparación Con Compuestos Similares
tert-Butyl (2S,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxyproline: Similar structure but with a proline ring instead of pyrrolidine.
tert-Butyl (2S,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxyazetidine: Similar structure but with an azetidine ring instead of pyrrolidine.
Uniqueness:
- The presence of both tert-butyl and tert-butyldimethylsilyl groups provides unique steric and electronic properties.
- The hydroxyl group offers additional reactivity and potential for further functionalization.
- The pyrrolidine ring contributes to the compound’s rigidity and conformational stability, which can be advantageous in certain applications .
Propiedades
Fórmula molecular |
C16H33NO4Si |
|---|---|
Peso molecular |
331.52 g/mol |
Nombre IUPAC |
tert-butyl (2S,4S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-10-13(18)9-12(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m0/s1 |
Clave InChI |
TWNQXBYPAUOYPX-STQMWFEESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO[Si](C)(C)C(C)(C)C)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CO[Si](C)(C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
![3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole](/img/structure/B15062227.png)
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)






![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)

![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)
